7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the cyclization of appropriate methyl ketones with hydrazines, followed by halogenation reactions to introduce the chloro and iodo substituents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications to study intracellular processes and interactions.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes like phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell signaling pathways related to cell growth and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce inflammation in diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives such as:
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the iodo substituent and has different reactivity and applications.
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Contains a nitrile group instead of a carboxylic acid group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity compared to other derivatives.
Properties
Molecular Formula |
C8H5ClIN3O2 |
---|---|
Molecular Weight |
337.50 g/mol |
IUPAC Name |
7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H5ClIN3O2/c1-3-6(10)7-11-4(8(14)15)2-5(9)13(7)12-3/h2H,1H3,(H,14,15) |
InChI Key |
QUDYFKGVIYJVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1I)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.